

# BAY-549: A Comparative Analysis of its Kinase Cross-Reactivity Profile

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## Compound of Interest

Compound Name: BAY-549

Cat. No.: B1682951

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Shanghai, China – November 19, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide on the kinase cross-reactivity profile of **BAY-549**, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This guide provides a detailed analysis of **BAY-549**'s activity against its primary targets and a broad spectrum of other kinases, supported by experimental data and detailed methodologies.

**BAY-549** is a well-established chemical probe for studying the physiological roles of ROCK1 and ROCK2.<sup>[1][2][3]</sup> Its high potency and selectivity are crucial for accurate interpretation of experimental results. This guide aims to provide researchers with the necessary data to effectively utilize **BAY-549** in their studies and to compare its performance with other kinase inhibitors.

## High Potency and Selectivity for ROCK Kinases

**BAY-549** demonstrates exceptional potency against its intended targets, ROCK1 and ROCK2, with IC<sub>50</sub> values of 0.6 nM and 1.1 nM, respectively, in biochemical assays.<sup>[1][2][3]</sup> This high affinity makes it a powerful tool for inhibiting the ROCK signaling pathway, which is implicated in various cellular processes, including cell adhesion, motility, and contraction.

## Cross-Reactivity Profile Against Other Kinases

To assess its selectivity, **BAY-549** has been profiled against a wide array of kinases using various screening platforms, including the Upstate kinase panel, LeadProfilingScreen, and KINOMEScan. The data consistently show a high degree of selectivity for ROCK kinases.

A key finding from these screens is that **BAY-549** exhibits over 250-fold selectivity against a large panel of other kinases when tested at a concentration of 10  $\mu\text{M}$ .<sup>[4]</sup> The most significant off-target activities identified are against Tropomyosin receptor kinase A (Trk-A or NTRK1) and FMS-like tyrosine kinase 3 (Flt3), with IC50 values of 252 nM and 303 nM, respectively.<sup>[1]</sup> Weaker inhibition was observed for Myosin light chain kinase (MLCK) and ZIP-kinase, with IC50 values in the micromolar range (7.4  $\mu\text{M}$  and 4.1  $\mu\text{M}$ , respectively).<sup>[1]</sup>

The following table summarizes the quantitative data on the inhibitory activity of **BAY-549** against its primary targets and key off-target kinases.

Kinase Target	IC50 (nM)	Fold Selectivity vs. ROCK1	Fold Selectivity vs. ROCK2
ROCK1	0.6	1	1.8
ROCK2	1.1	1.8	1
Trk-A (NTRK1)	252	420	229
Flt3	303	505	275
MLCK	7400	12333	6727
ZIP-kinase	4100	6833	3727

## Experimental Methodologies

The determination of **BAY-549**'s kinase selectivity involved several standardized experimental protocols. Below are the detailed methodologies for the key assays cited.

### Biochemical ROCK Inhibition Assay

The inhibitory activity of **BAY-549** against ROCK1 and ROCK2 was determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase.

- **Kinase Reaction:** Recombinant human ROCK1 or ROCK2 was incubated in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT, and a specific peptide substrate.
- **Inhibitor Addition:** Varying concentrations of **BAY-549** were pre-incubated with the kinase before initiating the reaction.
- **Reaction Initiation and Termination:** The kinase reaction was initiated by the addition of [ $\gamma$ -<sup>32</sup>P]ATP. After a defined incubation period at 30°C, the reaction was stopped by the addition of phosphoric acid.
- **Detection:** The phosphorylated substrate was captured on a phosphocellulose membrane, and the incorporated radioactivity was quantified using a scintillation counter.
- **Data Analysis:** IC<sub>50</sub> values were calculated by fitting the dose-response data to a four-parameter logistic equation.

## KINOMEScan Profiling

The KINOMEScan platform (DiscoverX) was utilized for broad kinase profiling. This is a competition-based binding assay that quantifies the ability of a compound to displace a proprietary, active-site directed ligand from the kinase active site.

- **Assay Principle:** Kinases are tagged with DNA and incubated with the test compound (**BAY-549**) and an immobilized, active-site directed ligand.
- **Competition:** **BAY-549** competes with the immobilized ligand for binding to the kinase.
- **Quantification:** The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
- **Data Output:** Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

### Experimental Workflow for Kinase Cross-Reactivity Screening



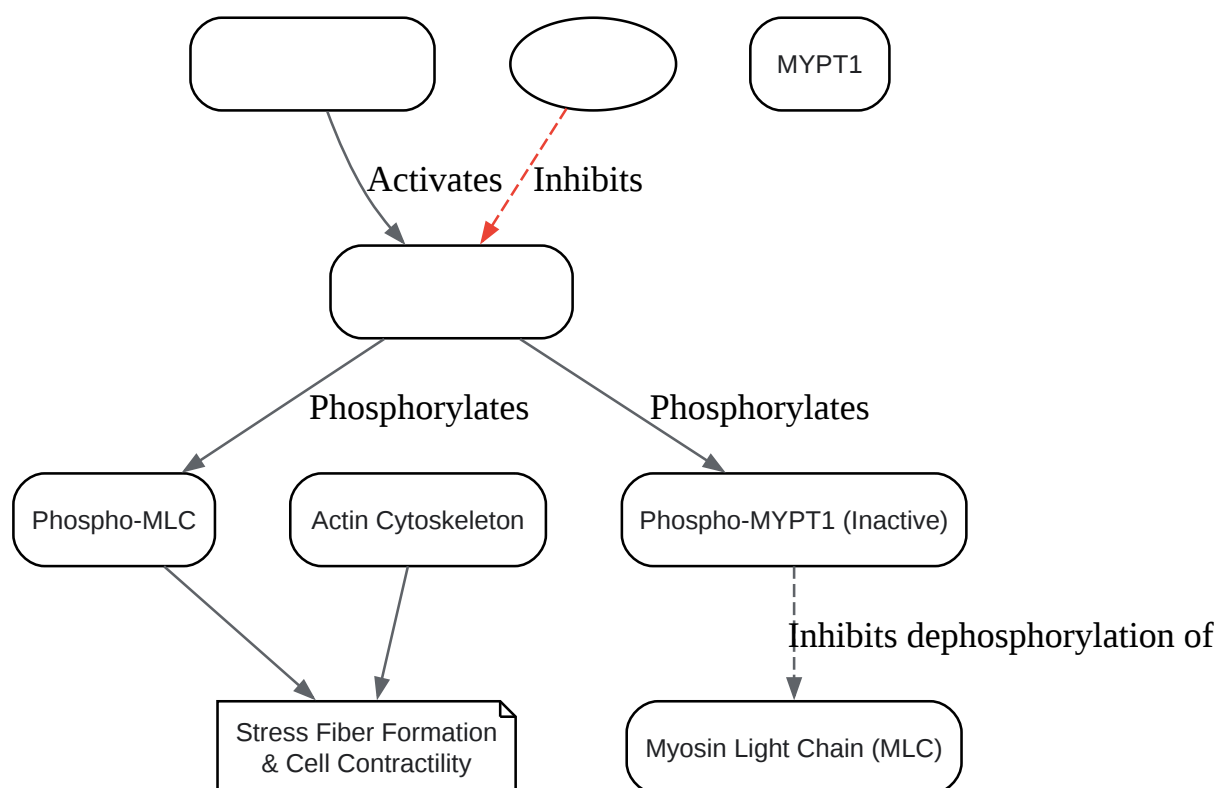
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Workflow for determining the kinase cross-reactivity profile.

## Signaling Pathway Context

**BAY-549** primarily targets the Rho-ROCK signaling pathway, which is a central regulator of the actin cytoskeleton. By inhibiting ROCK1 and ROCK2, **BAY-549** prevents the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in stress fiber formation and cell contractility. Understanding the on-target and off-target activities of **BAY-549** is critical for dissecting the specific roles of the Rho-ROCK pathway in various cellular and physiological contexts.

#### Simplified Rho-ROCK Signaling Pathway and Inhibition by **BAY-549**



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